N-(5-nitro-1,3-thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-3-5(11)9-7-8-4-6(14-7)10(12)13/h4H,2-3H2,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGXQBZUGLBRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314520 | |
| Record name | STK296811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14645-50-2 | |
| Record name | NSC284700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK296811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves the reaction of 5-nitro-1,3-thiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Purification is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides, often in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: N-(5-amino-1,3-thiazol-2-yl)butanamide.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
N-(5-nitro-1,3-thiazol-2-yl)butanamide exhibits significant antimicrobial properties. Research indicates that compounds with thiazole structures often show activity against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with DNA and proteins involved in cell proliferation, making them candidates for cancer treatment. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested for its anticancer activity against various tumor cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis through the activation of apoptotic pathways .
Mechanism of Action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)butanamide involves the bioreductive activation of the nitro group to form reactive intermediates that can interact with cellular components. This process can lead to the generation of reactive oxygen species and subsequent oxidative stress, which is particularly effective in targeting cancer cells . The compound may also inhibit specific enzymes or receptors involved in cellular proliferation and survival .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electronic Effects : The 5-nitro group on the thiazole ring enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., PFOR enzyme in parasites) .
- Hydrogen Bonding : Aliphatic chains (e.g., butanamide) may reduce crystal packing efficiency compared to aromatic analogs, as seen in NTF’s extensive hydrogen-bonded networks .
- Bioactivity Trends : Aromatic substituents (e.g., trifluoromethylbenzamide in NTF) generally show higher antimicrobial activity, while aliphatic chains may optimize ADME (absorption, distribution, metabolism, excretion) properties .
Biological Activity
N-(5-nitro-1,3-thiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring that contributes to its biological activity. The nitro group at the 5-position enhances its reactivity and interaction with biological targets. Its structure can be summarized as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Butanamide Side Chain : Provides hydrophobic characteristics which may influence its pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound shows significant antimicrobial properties by disrupting nucleic acid synthesis in bacteria and fungi, which is crucial for their survival.
- Anticancer Effects : Studies indicate that it may inhibit cancer cell proliferation through mechanisms that involve DNA binding and disruption of cell cycle progression.
- Antifungal Properties : The compound has demonstrated efficacy against various fungal strains, likely through similar mechanisms as its antibacterial effects.
Research Findings
Recent studies have provided insights into the biological activities of this compound. Below are key findings from the literature:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those for standard antibiotics, suggesting potential as a new antimicrobial agent .
- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of this compound on human cancer cell lines, including K562 leukemia cells and HepG2 hepatocellular carcinoma cells. The results showed that this compound induced apoptosis in these cells with IC50 values indicating strong anti-proliferative effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-nitro-1,3-thiazol-2-yl)butanamide, and how can purity be validated?
- Methodology : The synthesis typically involves coupling a nitro-thiazole precursor (e.g., 2-amino-5-nitrothiazole) with butanoyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base. Microwave-assisted synthesis (60–80°C, 30–60 min) can improve reaction efficiency and yield .
- Validation : Purity is assessed via TLC (silica gel, ethyl acetate/hexane), followed by melting point determination (open capillary method). Advanced validation employs / NMR (400 MHz, DMSO-) and LC-MS (electrospray ionization) to confirm molecular integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- Spectroscopy : IR spectroscopy (KBr pellet) identifies functional groups (e.g., C=O stretch at ~1650–1700 cm, nitro group at ~1520 cm) .
- Crystallography : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–N: ~1.47 Å, C=O: ~1.22 Å) and torsion angles. SHELXL-97 software refines the structure to R-factor < 0.05 .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound’s kinase inhibition potential, particularly against GSK-3β?
- Assay Design :
- In vitro : Use ATP-competitive assays with recombinant GSK-3β enzyme. IC values are determined via fluorescence polarization (FP) or radiometric assays (e.g., -ATP incorporation) .
- Specificity Testing : Cross-test against related kinases (CDK5, MAPK) to confirm selectivity. AR-A014418, a structurally similar urea derivative, shows IC = 500 nM for GSK-3β with >100-fold selectivity over other kinases .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in anticancer activity (e.g., IC variations in MCF-7 vs. HeLa cells) may arise from cell line-specific uptake or metabolic differences.
- Resolution :
- Dose-Response Optimization : Test a wider concentration range (e.g., 0.1–100 µM) with triplicate measurements.
- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with proteomic analysis to identify off-target effects .
Q. What advanced techniques are used to study the compound’s pharmacokinetics and biodistribution?
- Radiolabeling : Synthesize -labeled analogs via Pd-mediated coupling for PET imaging. Ex vivo biodistribution studies in rodents quantify uptake in target tissues (e.g., brain for Alzheimer’s models) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
Methodological Challenges and Solutions
Q. How can crystallographic data be optimized for nitro-thiazole derivatives prone to polymorphism?
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystal quality.
- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and anisotropic displacement parameters for nitro groups .
Q. What statistical approaches are critical for validating structure-activity relationships (SAR) in nitro-thiazole analogs?
- SAR Workflow :
Data Clustering : Principal Component Analysis (PCA) on physicochemical descriptors (logP, polar surface area).
Regression Modeling : Partial Least Squares (PLS) correlates substituent effects (e.g., nitro position) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
